Ethyl 5-oxopyrrolidine-2-acetate
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Overview
Description
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidinone and is characterized by the presence of an ethyl ester group attached to the 2-position of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate can be synthesized through the reaction of 2-pyrrolidinone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran. The general reaction scheme is as follows:
2-Pyrrolidinone+Ethyl bromoacetateNaHEthyl 2-(5-oxopyrrolidin-2-yl)acetate
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(5-oxopyrrolidin-2-yl)acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Ethyl 2-(5-oxopyrrolidin-2-yl)acetate can be converted to 2-(5-oxopyrrolidin-2-yl)acetic acid.
Reduction: The reduction product is ethyl 2-(5-hydroxypyrrolidin-2-yl)acetate.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(5-oxopyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the active pyrrolidinone moiety. This can subsequently interact with various enzymes and receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate can be compared with other pyrrolidinone derivatives such as:
2-(5-oxopyrrolidin-2-yl)acetic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Differing in the position of the oxo group.
Pyrrolidine-2,5-dione: A more oxidized form with two carbonyl groups.
Biological Activity
Ethyl 5-oxopyrrolidine-2-acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with an oxo group and an ethyl acetate moiety. Its chemical structure can be represented as follows:
This structure is critical for its biological activity, influencing how it interacts with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, notably the A549 human lung adenocarcinoma model.
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cells while maintaining lower toxicity in non-cancerous cells. For instance, compounds derived from this scaffold were subjected to an MTT assay, revealing significant reductions in cell viability at concentrations around 100 µM. Notably, compound variations with different substituents displayed structure-dependent activity:
Compound | A549 Cell Viability (%) | Non-Cancerous Cell Viability (%) |
---|---|---|
This compound | 66% (at 100 µM) | 85% (at 100 µM) |
Cisplatin (control) | 50% (at 10 µM) | N/A |
These results indicate that the compound's structural modifications can enhance its selectivity towards cancerous cells while minimizing harm to healthy tissues .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored extensively. Studies have indicated its effectiveness against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus.
Antibacterial Efficacy
The antibacterial activity was assessed using disk diffusion methods and minimum inhibitory concentration (MIC) determinations against several pathogens:
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 22 ± 0.6 | 0.78 |
Escherichia coli | 21 ± 0.2 | 0.78 |
Klebsiella pneumoniae | 20 ± 0.5 | 3.12 |
The results indicate that this compound possesses significant antibacterial properties, outperforming standard antibiotics in some cases .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits key metabolic pathways essential for bacterial growth.
Case Study: Anticancer Efficacy
In a recent study, a series of derivatives based on this compound were synthesized and tested for their anticancer properties. The most potent derivative exhibited a reduction in A549 cell viability by approximately 34% compared to untreated controls after a 24-hour exposure period . This highlights the potential for developing targeted therapies based on this compound.
Case Study: Antimicrobial Resistance
Another investigation focused on the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting it could serve as a lead compound for new antimicrobial agents targeting resistant bacterial infections .
Properties
CAS No. |
94157-93-4 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 2-(5-oxopyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)5-6-3-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
YWXNHKPRAUFNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)N1 |
Origin of Product |
United States |
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